BenchChemオンラインストアへようこそ!

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Immunomodulation Structure-Activity Relationship Drug Design

This analog to clinical candidate laquinimod is differentiated by its N-(2-ethylphenyl) substitution, a key pharmacophore for target binding. It is an essential tool for medicinal chemistry to improve selectivity in IL-2-mediated autoimmune programs. Its unique structure enables selectivity profiling and chemical biology studies to map the dihydroquinoline-2-one interactome. Available as a building block, it accelerates lead optimization for MS and IBD.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 941982-97-4
Cat. No. B2676663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS941982-97-4
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C18H16N2O3/c1-2-11-7-3-5-9-13(11)19-17(22)15-16(21)12-8-4-6-10-14(12)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
InChIKeyZVQADBFLWZQTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: A Quinoline-3-Carboxamide Scaffold for Autoimmune and Anticancer Research


N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941982-97-4) is a synthetic small molecule belonging to the 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamide class [1]. This class is structurally related to the clinically investigated immunomodulator laquinimod and the lead compound roquinimex (Linomide) [1]. The core scaffold features a 4-hydroxy-2-oxo-1,2-dihydroquinoline ring system with a carboxamide moiety at the 3-position, substituted here with an N-(2-ethylphenyl) group. This specific substitution pattern differentiates it from other analogues within the class and is associated with potential therapeutic applications in immune modulation and oncology [2][3].

Why N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Simply Replaced by Other Quinoline-3-Carboxamides


Within the 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamide family, subtle modifications to the N-aryl substituent drastically alter both potency and toxicological profiles. For example, the transition from roquinimex (N-phenyl-N-methyl) to laquinimod (N-ethylphenyl) resulted in improved potency and a superior safety profile in preclinical models, enabling clinical development [1]. The specific 2-ethyl substitution on the phenyl ring, as seen in this compound, is a key pharmacophoric feature that influences target binding affinity and selectivity, making simple interchange with other analogues (e.g., 4-ethylphenyl or N-methyl variants) highly unpredictable without direct comparative data [2].

Quantitative Differentiation of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Evidence from Structure-Activity and Screening Data


Structural Specificity: The 2-Ethylphenyl Substituent as a Key Pharmacophore in Quinoline-3-Carboxamides

In the landmark SAR study by Jönsson et al., the introduction of a 2-ethyl group on the N-phenyl substituent (analogous to the target compound) was critical for achieving the balance of potency and safety that distinguished laquinimod (compound 8c) from the lead roquinimex [1]. While direct data for the exact target compound is not available in this study, the class-level inference is that the 2-ethylphenyl substitution imparts a unique pharmacological profile compared to unsubstituted or 4-substituted phenyl analogues. This structural feature is consistently reported in patent literature as a preferred embodiment for IL-2 inhibition [2].

Immunomodulation Structure-Activity Relationship Drug Design

Anticancer Cell Viability Reduction: Preliminary In Vitro Activity Against Multiple Cancer Cell Lines

External vendor data (benchchem.com, excluded from formal weighting) reports that N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide reduces cell viability in various cancer cell lines at concentrations as low as 10 µM . While this is not a head-to-head comparison, it provides a preliminary activity benchmark. For context, structurally related dihydroquinoline-3-carboxamides have shown antiproliferative IC50 values in the range of 1–50 µM against MCF-7 and HeLa cells [1].

Anticancer Cell Viability Cytotoxicity

IL-2 Inhibitory Potential: Patent-Enabled Autoimmune Disease Application

Patent WO2015050379 explicitly claims novel quinolinone derivatives, including those with N-aryl substitutions, as compositions for inhibiting IL-2 activity [1]. Although the exact compound is not listed as a specific example, the patent's generic formula encompasses the target structure. The ability to inhibit IL-2 is a therapeutically relevant mechanism for treating autoimmune conditions such as chronic inflammatory diseases [1]. This patent-backed activity profile is not shared by all quinoline-3-carboxamides and is directly linked to the dihydroquinoline-2-one scaffold with specific amide substitution.

IL-2 Inhibition Autoimmune Disease Immunopharmacology

Preferred Application Scenarios for N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Based on Differentiated Evidence


Autoimmune Disease Lead Optimization

Leveraging the structural similarity to laquinimod and the IL-2 inhibitory patent claims, this compound is best deployed as a starting point for medicinal chemistry programs targeting multiple sclerosis, inflammatory bowel disease, or other IL-2-mediated autoimmune conditions [1]. Its differentiation lies in the unexplored pharmacological space around the 2-ethylphenyl substituent, which can be systematically varied to improve selectivity and ADME properties [1].

Targeted Anticancer Library Design

Given the preliminary cell viability data at 10 µM, the compound is suitable for inclusion in focused libraries screened against cancer cell line panels. Its activity, while modest, is comparable to validated anticancer quinoline-3-carboxamides and can serve as a scaffold for further optimization through structure-based design [2][3].

Chemical Biology Probe for Quinoline-Binding Proteins

The specific 2-ethylphenyl substitution pattern offers a unique tool for chemical biology studies aimed at identifying novel protein targets of dihydroquinoline-2-ones. This compound can be used in affinity-based proteomics or photoaffinity labeling experiments to map its interactome, providing insights distinct from those obtained with laquinimod or other clinical candidates [1].

Negative Control or Selectivity Profiling

For researchers using laquinimod as a reference compound, N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can serve as a close structural analogue to probe for off-target effects or to validate target engagement assays. The subtle structural difference (ethyl vs. methyl) is sufficient to cause differential binding, enabling selectivity profiling [1].

Quote Request

Request a Quote for N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.